molecular formula C11H10O3S B14332076 2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid CAS No. 104484-08-4

2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid

Cat. No.: B14332076
CAS No.: 104484-08-4
M. Wt: 222.26 g/mol
InChI Key: FYKXSBQPXOLKOJ-UHFFFAOYSA-N
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Description

2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of an acetylsulfanyl group attached to a phenylprop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid typically involves the introduction of an acetylsulfanyl group to a phenylprop-2-enoic acid precursor. One common method involves the reaction of phenylprop-2-enoic acid with thioacetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

    Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylsulfanyl)benzoic acid: Similar structure but with a benzoic acid backbone.

    5-Acetylsulfanyl-histidine: Contains an acetylsulfanyl group attached to a histidine residue.

Uniqueness

2-(Acetylsulfanyl)-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups and the phenylprop-2-enoic acid backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

104484-08-4

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

2-acetylsulfanyl-3-phenylprop-2-enoic acid

InChI

InChI=1S/C11H10O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

FYKXSBQPXOLKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(=CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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